3-chloro-N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)benzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)benzenecarboxamide is a complex organic compound characterized by the presence of a chloro group, a cyano group, and a trifluoromethylphenyl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)benzenecarboxamide typically involves multiple steps. One common approach is the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)benzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out to convert the cyano group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-chloro-N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)benzenecarboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)benzenecarboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)benzenecarboxamide
- 4-chloro-N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)benzenecarboxamide
Uniqueness
3-chloro-N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)benzenecarboxamide is unique due to the specific arrangement of functional groups, which can impart distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, can influence the compound’s lipophilicity and electronic characteristics, making it a valuable scaffold for drug design and material science applications.
Properties
IUPAC Name |
3-chloro-N-[3-cyano-4-[3-(trifluoromethyl)phenyl]sulfanylphenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12ClF3N2OS/c22-16-5-1-3-13(9-16)20(28)27-17-7-8-19(14(10-17)12-26)29-18-6-2-4-15(11-18)21(23,24)25/h1-11H,(H,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHEOIIJZQZNZCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=C(C=C2)SC3=CC=CC(=C3)C(F)(F)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12ClF3N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.